Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate
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Overview
Description
Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate: is a chemical compound with the molecular formula C14H12FNO3 and a molecular weight of 261.25 g/mol . This compound is characterized by the presence of a benzyl group, a fluoro-substituted phenyl ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoro-5-hydroxyaniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors, more efficient mixing, and precise temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-fluoro-5-oxo-phenylcarbamate.
Reduction: Formation of benzyl N-(3-fluoro-5-aminophenyl)carbamate.
Substitution: Formation of benzyl N-(3-substituted-5-hydroxyphenyl)carbamate.
Scientific Research Applications
Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
- Benzyl N-(3-chloro-5-hydroxyphenyl)carbamate
- Benzyl N-(3-bromo-5-hydroxyphenyl)carbamate
- Benzyl N-(3-methyl-5-hydroxyphenyl)carbamate
Comparison: Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-11-6-12(8-13(17)7-11)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOWEOSVJWDFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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